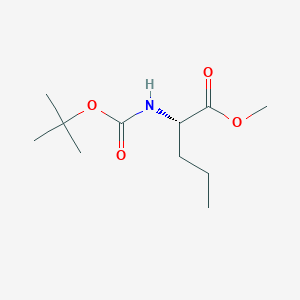

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group protecting the amine functionality, a methyl ester at the carboxyl terminus, and a pentanoate backbone with stereochemical specificity at the α-carbon (S-configuration). This compound is critical for introducing Boc-protected amino acid residues into peptides, enabling selective deprotection under mild acidic conditions .

Key physicochemical properties include:

- Molecular formula: C₁₂H₂₂NO₄

- Molecular weight: 244.3 g/mol

- Stereochemistry: (S)-configuration at the α-carbon

- Protective groups: Boc (amine), methyl ester (carboxyl)

Its synthetic utility is highlighted in , where it serves as an intermediate in the preparation of elastase inhibitors. The compound is synthesized via hydrogenation of a precursor using Pd/C under hydrogen atmosphere, followed by purification via filtration .

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBMIUJJHTZBOT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amine group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under mild conditions .

Industrial Production Methods

Industrial production of Boc-protected amino acid derivatives, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid derivative and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate, also known as Boc-protected amino acid derivative, is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is used in peptide synthesis and other processes where temporary protection of the amine group is required. The tert-butoxycarbonyl (Boc) protecting group allows for stability and selectivity in various chemical reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is employed in the synthesis of peptides and complex organic molecules, requiring temporary protection of the amine group.

- Biology It is utilized in preparing biologically active peptides and proteins for research purposes.

- Medicine The compound is used in developing pharmaceutical compounds, especially in synthesizing peptide-based drugs.

- Industry It finds applications in producing fine chemicals and intermediates for various industrial processes.

Applications in Research

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate also has several applications in scientific research:

- Peptide Synthesis This compound is widely used in preparing peptides, which are essential for various biological functions and therapeutic applications.

- Medicinal Chemistry It is utilized as a precursor for developing pharmaceuticals targeting specific biological pathways, including enzyme inhibition and receptor modulation.

- Biochemical Studies

Case Studies and Research Findings

Recent studies have highlighted the potential of Boc-amino acid derivatives, including this compound, in various biological contexts:

- Inhibition Studies

- Stability Assessments

- Functionalization Potential The unique double bond allows for additional functionalization opportunities, enhancing the compound's utility in creating more complex molecules with targeted biological activities.

This compound exhibits several important biochemical properties:

- Enzyme Interactions This compound interacts with various enzymes, including oxidoreductases, crucial in oxidative stress pathways. It inhibits these enzymes, decreasing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

- Cellular Effects In cancer cell lines, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. In neuronal cells, it enhances neurite outgrowth and promotes differentiation through the activation of the mitogen-activated protein kinase (MAPK) pathway.

- Molecular Mechanisms The compound acts by inhibiting enzyme activity and modulating gene expression. It binds to the active sites of certain enzymes, blocking their catalytic functions and altering metabolic pathways.

Several studies have investigated the biological activity of this compound:

- Cancer Research A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines through caspase activation. The concentration-dependent effects suggest potential therapeutic applications in oncology.

- Neurobiology Research indicated that this compound promotes neuronal differentiation and outgrowth in vitro, which could have implications for neurodegenerative diseases.

- Metabolic Studies Laboratory experiments revealed that the compound influences metabolic pathways by modulating glycolytic enzyme activity, which could be beneficial for metabolic disorders.

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | No double bond | Lacks reactivity associated with double bond |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Increased hydrophobicity |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate | Shorter carbon chain | Reduced steric hindrance |

Mechanism of Action

The mechanism of action of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate primarily involves the protection of the amine group through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate, their modifications, and functional roles:

Functional Group Modifications and Impact

- Boc vs. Benzyloxycarbonyl (Z) Protection: The Boc group (tert-butoxycarbonyl) in the target compound offers acid-labile protection, ideal for stepwise peptide synthesis. In contrast, the Z group in ’s analog requires hydrogenolysis for deprotection, limiting compatibility with Pd/C-mediated reactions . Stability: Boc-protected derivatives exhibit superior stability in basic conditions compared to Z-protected analogs, which are prone to premature deprotection under nucleophilic conditions .

- Azide Substitution: The α-azido derivative () introduces reactivity for Huisgen cycloaddition (click chemistry), enabling bioconjugation.

Backbone Elongation :

Spectroscopic Data Comparison

Biological Activity

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₂₉N₂O₄

- Molecular Weight : 285.40 g/mol

- CAS Number : 214629-97-7

This compound exhibits several important biochemical properties:

- Enzyme Interactions : This compound has been shown to interact with various enzymes, including oxidoreductases, which are crucial in oxidative stress pathways. It inhibits these enzymes, leading to a decrease in reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

- Cellular Effects : In cancer cell lines, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. In neuronal cells, it enhances neurite outgrowth and promotes differentiation through the activation of the mitogen-activated protein kinase (MAPK) pathway.

- Molecular Mechanisms : The compound acts by inhibiting enzyme activity and modulating gene expression. It binds to the active sites of certain enzymes, blocking their catalytic functions and altering metabolic pathways.

The mechanisms by which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : By binding to specific enzymes, it prevents substrate conversion, leading to changes in cellular metabolism.

- Gene Regulation : The compound can influence transcription factors that regulate gene expression related to cell cycle progression, apoptosis, and differentiation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines through caspase activation. The concentration-dependent effects suggest potential therapeutic applications in oncology.

- Neurobiology : Research indicated that this compound promotes neuronal differentiation and outgrowth in vitro, which could have implications for neurodegenerative diseases.

- Metabolic Studies : Laboratory experiments revealed that the compound influences metabolic pathways by modulating glycolytic enzyme activity, which could be beneficial for metabolic disorders.

Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | No double bond | Lacks reactivity associated with double bond |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Increased hydrophobicity |

| (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate | Shorter carbon chain | Reduced steric hindrance |

The structural differences among these compounds significantly affect their biological activities and applications in research and medicine.

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate?

The synthesis typically involves sequential protection of the amino group and esterification. A common approach includes:

- Amino Protection : Reacting the starting amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃) to introduce the Boc group .

- Esterification : Treating the Boc-protected intermediate with methyl chloroformate or methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) is critical to isolate the product with >95% purity .

Key Conditions : Maintain anhydrous conditions during esterification, monitor pH during Boc protection (pH ~8–9), and use inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the methyl ester resonates at ~3.6 ppm .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) verifies purity and detects diastereomers .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion ([M+Na]⁺) and fragmentation patterns .

Note : Cross-validate NMR assignments with DEPT or HSQC to resolve overlapping signals in crowded regions (e.g., α-proton near 4.2 ppm) .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Discrepancies often arise from:

- Impurities : Trace solvents (e.g., residual THF) or unreacted starting materials can distort NMR peaks. Re-purify via preparative HPLC or repeated column chromatography .

- Tautomerism/Conformers : Rotameric equilibria in the Boc group may split signals. Acquire spectra at elevated temperatures (e.g., 50°C) to coalesce peaks .

- Stereochemical Ambiguity : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to confirm enantiopurity .

Case Study : In , discrepancies in ¹³C NMR for methyl 2-azido derivatives were resolved by comparing calculated vs. experimental shifts using DFT-based tools.

Advanced: What strategies optimize enantiomeric purity during synthesis?

- Chiral Auxiliaries : Incorporate (S)- or (R)-configured catalysts (e.g., Evans oxazolidinones) during amino acid coupling to enforce stereochemistry .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Chiral Chromatography : Employ simulated moving bed (SMB) chromatography for large-scale separation of enantiomers .

Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal Stability : The Boc group decomposes above 150°C. Store at –20°C in anhydrous conditions to prevent hydrolysis of the methyl ester .

- pH Sensitivity : The ester bond hydrolyzes rapidly in basic media (pH >10). Use neutral buffers (pH 6–8) for in vitro studies .

- Light Sensitivity : UV exposure can degrade the Boc group. Use amber vials and inert atmospheres (N₂ or Ar) for long-term storage .

Advanced: What mechanistic insights exist for Boc deprotection in this compound?

- Acidolysis : Boc removal typically uses HCl/dioxane or TFA. The mechanism proceeds via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that liberates CO₂ .

- Kinetics : Reaction rates depend on steric hindrance. Tertiary carbons (e.g., pentanoate backbone) slow deprotection; add scavengers (e.g., anisole) to trap tert-butyl cations .

- Side Reactions : Overexposure to TFA can hydrolyze the methyl ester. Optimize reaction time (e.g., 30 min for TFA vs. 2 hr for HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.